molecular formula C10H10N2O3 B3489678 N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

Cat. No.: B3489678
M. Wt: 206.20 g/mol
InChI Key: CTEREOIIQXEBSO-UHFFFAOYSA-N
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Description

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE is a compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE can be achieved through several methods. One common approach involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another method includes the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . These reactions typically require mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as gold-catalyzed tandem cyclization, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .

Properties

IUPAC Name

2,5-dimethyl-N-(1,2-oxazol-3-yl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-6-5-8(7(2)15-6)10(13)11-9-3-4-14-12-9/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEREOIIQXEBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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